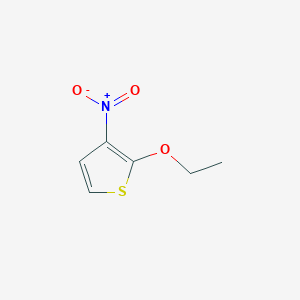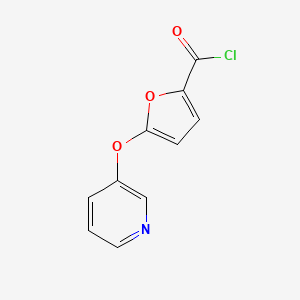![molecular formula C12H18Cl4N4 B3158661 [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride CAS No. 859930-62-4](/img/structure/B3158661.png)
[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride
描述
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride: is an organic compound with the molecular formula C12H18Cl4N4. It is a derivative of biphenyl, where the biphenyl core is substituted with four amine groups at the 2, 2’, 4, and 4’ positions, and it is further stabilized by four hydrochloride groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride typically involves the nitration of biphenyl followed by reduction and subsequent amination. The nitration step introduces nitro groups into the biphenyl structure, which are then reduced to amine groups. The final step involves the formation of the tetrahydrochloride salt by reacting the amine groups with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can also be reduced back to its parent biphenyl structure under specific conditions.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups into the biphenyl structure.
科学研究应用
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in various biochemical assays. Its ability to form stable complexes with metals makes it useful in metalloprotein studies.
Industry: Industrially, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
3,3’-Diaminobenzidine tetrahydrochloride: Another biphenyl derivative with amine groups, used primarily in immunohistochemistry.
1,2,4,5-Benzenetetramine tetrahydrochloride: A benzene derivative with four amine groups, used in similar applications.
Uniqueness: What sets [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride apart is its specific substitution pattern on the biphenyl core, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
属性
IUPAC Name |
4-(2,4-diaminophenyl)benzene-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16;;;;/h1-6H,13-16H2;4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRQFVMAQWSLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)





![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)


![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

